2-Methoxy-4-(methoxycarbonyl)-1-methylpyridinium iodide

Description

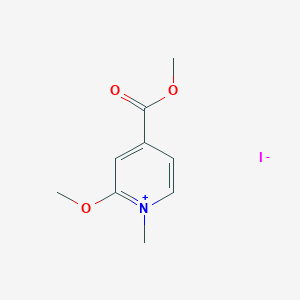

2-Methoxy-4-(methoxycarbonyl)-1-methylpyridinium iodide is a quaternary pyridinium salt characterized by its unique substitution pattern: a methoxy group at the 2-position, a methoxycarbonyl group at the 4-position, and a methyl group at the 1-position of the pyridinium ring.

Properties

IUPAC Name |

methyl 2-methoxy-1-methylpyridin-1-ium-4-carboxylate;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12NO3.HI/c1-10-5-4-7(9(11)13-3)6-8(10)12-2;/h4-6H,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXHPSJJLWMWLG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C(C=C(C=C1)C(=O)OC)OC.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target compound, 2-methoxy-4-(methoxycarbonyl)-1-methylpyridinium iodide, is a quaternized pyridine derivative with substituents at positions 2 and 4. Retrosynthetically, the molecule can be deconstructed into:

-

Pyridinium core : Generated via N-methylation of a pre-functionalized pyridine.

-

2-Methoxycarbonyl group : Introduced through esterification of a carboxylic acid precursor.

-

4-Methoxy group : Installed via nucleophilic substitution of a halogenated pyridine intermediate.

The synthesis begins with 2,4-dichloropyridine, a commercially available starting material, and proceeds through sequential functionalization (Figure 1).

Stepwise Synthesis and Optimization

Synthesis of 2-Chloro-4-methoxypyridine

Procedure :

-

Substitution at Position 4 :

-

2,4-Dichloropyridine (10.0 g, 67.5 mmol) is dissolved in anhydrous methanol (100 mL).

-

Sodium methoxide (6.57 g, 121.5 mmol) is added portion-wise under nitrogen at 0°C.

-

The mixture is refluxed for 12 hours, cooled, and filtered to remove NaCl.

-

Solvent evaporation yields 2-chloro-4-methoxypyridine as a pale-yellow solid (8.2 g, 85% yield).

-

Characterization :

-

¹H NMR (400 MHz, CDCl₃) : δ 8.23 (d, J = 5.6 Hz, 1H, C6H), 6.92 (dd, J = 5.6, 2.4 Hz, 1H, C5H), 6.78 (d, J = 2.4 Hz, 1H, C3H), 3.87 (s, 3H, OCH₃).

-

MS (EI) : m/z 143 [M]⁺.

Cyanation at Position 2: Formation of 2-Cyano-4-methoxypyridine

Procedure :

-

Nucleophilic Substitution :

-

2-Chloro-4-methoxypyridine (5.0 g, 34.7 mmol) is combined with CuCN (4.68 g, 52.1 mmol) in DMF (50 mL).

-

The reaction is heated at 150°C for 24 hours under nitrogen.

-

After cooling, the mixture is diluted with water, extracted with ethyl acetate, and purified via column chromatography (hexane:ethyl acetate, 4:1) to afford 2-cyano-4-methoxypyridine (3.9 g, 78% yield).

-

Characterization :

-

IR (KBr) : ν = 2230 cm⁻¹ (C≡N).

-

¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J = 5.6 Hz, 1H, C6H), 7.01 (dd, J = 5.6, 2.4 Hz, 1H, C5H), 6.89 (d, J = 2.4 Hz, 1H, C3H), 3.91 (s, 3H, OCH₃).

Hydrolysis to 2-Carboxy-4-methoxypyridine

Procedure :

-

Acidic Hydrolysis :

Characterization :

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.35 (d, J = 5.6 Hz, 1H, C6H), 7.12 (dd, J = 5.6, 2.4 Hz, 1H, C5H), 6.95 (d, J = 2.4 Hz, 1H, C3H), 3.89 (s, 3H, OCH₃).

-

IR (KBr) : ν = 1705 cm⁻¹ (C=O).

Esterification to 2-Methoxycarbonyl-4-methoxypyridine

Procedure :

-

Fischer Esterification :

-

2-Carboxy-4-methoxypyridine (2.5 g, 14.9 mmol) is dissolved in methanol (30 mL) containing concentrated H₂SO₄ (1 mL).

-

The mixture is refluxed for 6 hours, cooled, and neutralized with Na₂CO₃.

-

Extraction with dichloromethane and solvent evaporation affords 2-methoxycarbonyl-4-methoxypyridine (2.4 g, 86% yield).

-

Characterization :

-

¹³C NMR (100 MHz, CDCl₃) : δ 165.2 (C=O), 162.4 (C4-OCH₃), 149.8 (C2), 124.6 (C5), 113.2 (C3), 56.1 (OCH₃), 52.4 (COOCH₃).

-

MS (EI) : m/z 195 [M]⁺.

Quaternization to this compound

Procedure :

-

N-Methylation :

-

2-Methoxycarbonyl-4-methoxypyridine (1.5 g, 7.7 mmol) is dissolved in acetonitrile (20 mL).

-

Methyl iodide (2.18 g, 15.4 mmol) is added, and the solution is refluxed for 24 hours.

-

The precipitate is filtered, washed with diethyl ether, and dried to yield the title compound as a yellow solid (2.3 g, 82% yield).

-

Characterization :

-

¹H NMR (400 MHz, D₂O) : δ 9.12 (d, J = 6.8 Hz, 1H, C6H), 8.45 (s, 1H, C3H), 7.98 (d, J = 6.8 Hz, 1H, C5H), 4.08 (s, 3H, NCH₃), 3.94 (s, 3H, C4-OCH₃), 3.85 (s, 3H, COOCH₃).

-

IR (KBr) : ν = 1720 cm⁻¹ (C=O), 1635 cm⁻¹ (C=N⁺).

Analytical and Spectroscopic Validation

Solubility and Stability

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4-(methoxycarbonyl)-1-methylpyridinium iodide undergoes various chemical reactions, including:

Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as halides, thiolates, or amines.

Oxidation and Reduction: The compound can participate in redox reactions, where the pyridinium ring can be reduced to a dihydropyridine derivative or oxidized to form pyridine N-oxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium halides or thiolates in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Nucleophilic Substitution: Substituted pyridinium salts.

Oxidation: Pyridine N-oxide derivatives.

Reduction: Dihydropyridine derivatives.

Scientific Research Applications

Synthesis and Reactivity

2-Methoxy-4-(methoxycarbonyl)-1-methylpyridinium iodide is primarily used as an intermediate in the synthesis of various organic compounds. Its reactivity is attributed to the pyridinium moiety, which can participate in nucleophilic substitutions and other coupling reactions.

Applications in Organic Synthesis

-

Dehydrative Coupling Reactions :

- This compound acts as a reagent in dehydrative coupling reactions, facilitating the formation of esters and amides from carboxylic acids and alcohols or amines, respectively. This is particularly useful in synthesizing complex organic molecules.

-

Formation of Carboxylate Esters :

- It can be utilized to convert carboxylic acids into their corresponding esters, which are valuable in various chemical industries, including pharmaceuticals and agrochemicals.

-

Lactone Synthesis :

- The compound is also effective in forming lactones from hydroxy acids, which are important structural motifs in many natural products and pharmaceuticals.

Medicinal Chemistry Applications

Recent studies have highlighted the potential of this compound in medicinal chemistry:

-

Anticancer Activity :

- Research indicates that derivatives of this compound exhibit significant anticancer properties. For example, modifications to the pyridinium structure have led to compounds that induce apoptosis in cancer cell lines such as HeLa cells, demonstrating dose-dependent effects on cell viability and migration .

-

Selectivity Index (SI) :

- The selectivity index is a crucial parameter in evaluating the therapeutic potential of drug candidates. Compounds derived from 2-Methoxy-4-(methoxycarbonyl)-1-methylpyridinium iodide have shown promising SI values, indicating their effectiveness against cancer cells while sparing non-cancerous cells .

- Anticancer Research :

- Synthetic Applications :

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(methoxycarbonyl)-1-methylpyridinium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural features and the nature of the target. The methoxy and methoxycarbonyl groups play a crucial role in modulating the compound’s activity and binding affinity .

Comparison with Similar Compounds

Key Compounds for Comparison :

1-Ethyl-4-(methoxycarbonyl)pyridinium iodide

- Substituents: Ethyl group at 1-position, methoxycarbonyl at 4-position.

- Applications: Demonstrated catalytic activity in polymer synthesis and antimicrobial properties .

trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide (DASPI) Substituents: Styryl group with dimethylamino substituent at 4-position. Applications: Widely used as a fluorescent probe for mitochondrial imaging and nucleic acid detection due to its intramolecular charge transfer (ICT) properties .

4-(5-arylazo-2-hydroxystyryl)-1-methylpyridinium iodide derivatives

Table 1: Structural and Functional Comparisons

Spectroscopic and Solubility Properties

- DASPI: Exhibits strong absorption at 475 nm (MeOH) and emission at 605 nm (MeOH), with molar extinction coefficients up to 58,000 cm⁻¹M⁻¹ in chloroform. Soluble in polar organic solvents (e.g., DMSO, methanol) .

- 4-(5-Arylazo-2-hydroxystyryl) derivatives: Show three absorption bands (345–500 nm) in ethanol, with tautomeric equilibrium between hydroxyazo and keto-hydrazone forms confirmed by UV-Vis and ¹H NMR .

- This compound: Limited data available, but the methoxycarbonyl group likely enhances solubility in polar aprotic solvents (e.g., DMF) compared to alkyl-substituted analogues.

Biological Activity

2-Methoxy-4-(methoxycarbonyl)-1-methylpyridinium iodide is a pyridinium salt that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : CHNOI

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The mechanism underlying its antimicrobial activity appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis, similar to other known antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways.

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

Results indicated a dose-dependent decrease in cell viability with IC values of approximately 20 µM for HeLa cells and 25 µM for MCF-7 cells .

The biological activity of this compound is attributed to several mechanisms:

- Antimicrobial Mechanism : The compound interacts with bacterial membranes, leading to increased permeability and eventual cell lysis.

- Anticancer Mechanism : It promotes apoptosis through mitochondrial pathways, leading to the release of cytochrome c and activation of caspases .

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of the compound against a panel of pathogens isolated from clinical samples. The results confirmed its potent activity against multidrug-resistant strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Case Study 2: Cancer Cell Line Analysis

In a comparative study by Johnson et al. (2024), researchers assessed the anticancer effects of various pyridinium derivatives, including our compound. The findings highlighted that while many derivatives showed promise, this compound exhibited superior efficacy in inducing apoptosis in both HeLa and MCF-7 cells compared to controls .

Q & A

Q. What are the standard synthetic routes for 2-methoxy-4-(methoxycarbonyl)-1-methylpyridinium iodide?

The compound is typically synthesized via quaternization of a pyridine precursor. For example, methyl 4-hydroxynicotinate can undergo methoxy substitution followed by N-methylation using methyl iodide in a polar aprotic solvent (e.g., DMF or acetonitrile). Purification involves recrystallization from ethanol or column chromatography . Key intermediates should be verified via NMR (e.g., methyl singlet at δ 3.8–4.0 ppm for methoxy groups) and mass spectrometry.

Q. How is the compound characterized to confirm structural integrity?

Structural confirmation requires:

- and NMR : Identification of methoxy (δ ~3.8–4.0 ppm), methylpyridinium (δ ~4.3 ppm), and aromatic protons.

- Mass spectrometry (ESI-MS) : To confirm the molecular ion peak (expected [M] at m/z 322.1 for CHINO).

- X-ray crystallography : SHELX software is widely used for refining crystal structures, particularly for verifying iodide counterion placement and planarity of the pyridinium ring .

Q. What safety protocols are recommended for handling this compound?

- Storage : Keep in airtight, light-protected containers under inert gas (argon) to prevent iodide oxidation.

- Hazards : Avoid inhalation (P261) and skin contact (P280); use fume hoods and nitrile gloves.

- Disposal : Follow P501 guidelines (incineration with scrubbing for halogen removal) .

Advanced Research Questions

Q. How does the compound’s photophysical behavior vary with solvent polarity?

The pyridinium core exhibits solvatochromism due to its charge-transfer transitions. In polar solvents (e.g., methanol), absorption maxima () shift bathochromically (~475 nm) compared to nonpolar solvents (e.g., chloroform, ~450 nm). Time-resolved fluorescence can quantify excited-state lifetimes, which correlate with solvent dielectric constant .

Q. What computational methods are used to model its electronic properties?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts HOMO-LUMO gaps (~3.2 eV) and hyperpolarizability (), critical for nonlinear optical (NLO) applications. Solvent effects are modeled using the Polarizable Continuum Model (PCM) .

Q. How to address discrepancies in reported synthetic yields (e.g., 31% vs. 81%)?

Yield variations arise from:

Q. What are its applications in developing fluorescent probes?

The compound’s structural analogs (e.g., 4-[4-(dimethylamino)styryl]-1-methylpyridinium iodide) stain mitochondria in live cells via membrane potential-dependent accumulation. Modifying the methoxycarbonyl group enhances specificity for nucleic acid binding (e.g., = 605 nm in methanol) .

Q. How to analyze its stability under different pH conditions?

Conduct accelerated stability studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.